
beta-Farnesene - d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Farnesene - d6: is a deuterated form of beta-Farnesene, an acyclic volatile sesquiterpene. Beta-Farnesene is naturally found in essential oils such as orange oil, rose oil, and tangerine oil. It is known for its role as an aphid alarm pheromone, playing a crucial role in information transfer among aphids .
准备方法
Synthetic Routes and Reaction Conditions: Beta-Farnesene can be synthesized through microbial fermentation using engineered strains of Yarrowia lipolytica. The process involves the overexpression of mevalonate pathway genes and beta-Farnesene synthase. The production can be enhanced by adding magnesium ions and optimizing fermentation conditions .
Industrial Production Methods: Industrial production of beta-Farnesene involves the use of waste lipid feedstock. Engineered Yarrowia lipolytica can convert waste cooking oil into beta-Farnesene through a series of metabolic engineering strategies. This method is sustainable and environmentally friendly .
化学反应分析
Types of Reactions: Beta-Farnesene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or ozone can be used to oxidize beta-Farnesene.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce beta-Farnesene.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products:
Oxidation: Oxidation of beta-Farnesene can yield farnesol and other oxygenated derivatives.
Reduction: Reduction typically produces saturated hydrocarbons.
Substitution: Halogenated derivatives of beta-Farnesene are formed through substitution reactions.
科学研究应用
Beta-Farnesene has a wide range of applications in various fields:
Chemistry: Used as a precursor for the synthesis of other sesquiterpenes and complex organic molecules.
Biology: Acts as an aphid alarm pheromone, playing a role in pest control strategies.
Industry: Used in the production of biofuels, cosmetics, and fragrances
作用机制
Beta-Farnesene exerts its effects through its interaction with specific molecular targets and pathways. In aphids, it acts as an alarm pheromone by binding to olfactory receptors, triggering a flight response. In microbial production, the overexpression of mevalonate pathway genes and beta-Farnesene synthase enhances its synthesis .
相似化合物的比较
Alpha-Farnesene: Another isoform of farnesene found in essential oils.
Farnesol: An alcohol derivative of farnesene with similar applications.
Uniqueness: Beta-Farnesene is unique due to its role as an aphid alarm pheromone and its potential for sustainable production from waste lipid feedstock. Its applications in various industries and its bioactive properties make it a valuable compound .
属性
CAS 编号 |
1092965-77-9 |
|---|---|
分子式 |
C15H18D6 |
分子量 |
210.39 |
纯度 |
95% min. |
同义词 |
beta-Farnesene - d6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


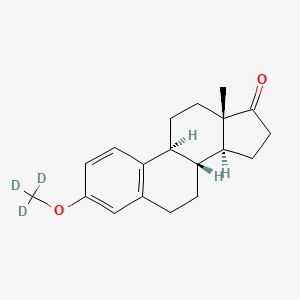
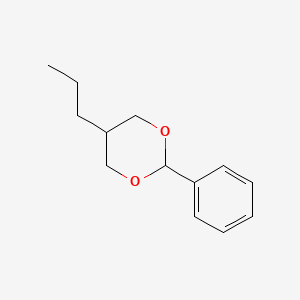
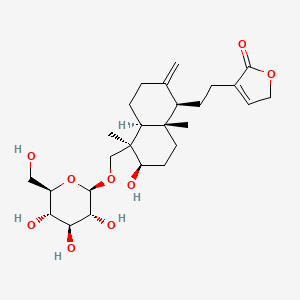
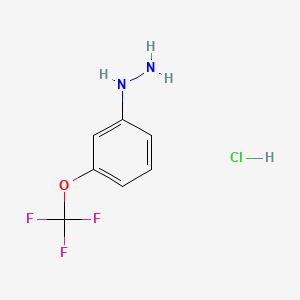
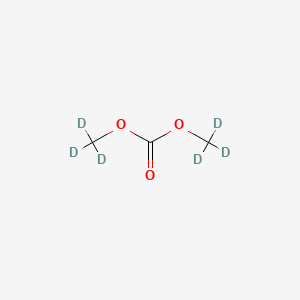
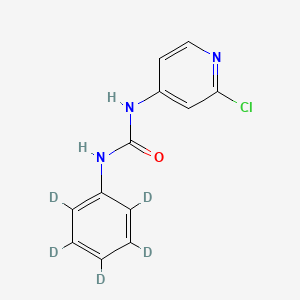
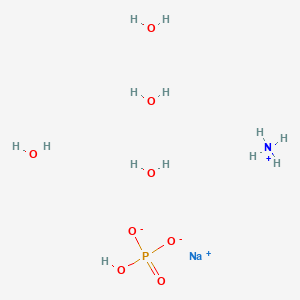
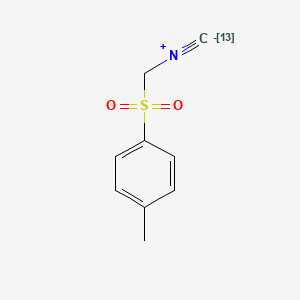
![4-[(Methylamino)methyl]-3-nitrobenzoic acid](/img/structure/B590982.png)
